2-Aminodecanoic acid

Description

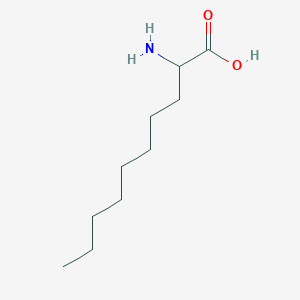

Structure

3D Structure

Properties

IUPAC Name |

2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-16-4, 84277-81-6 | |

| Record name | NSC206259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

2-Aminodecanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminodecanoic acid is a non-proteinogenic α-amino acid distinguished by its ten-carbon aliphatic side chain. This unique structural feature imparts a significant hydrophobic character, making it a molecule of increasing interest in peptide synthesis, materials science, and pharmaceutical development. Its ability to influence molecular conformation, enhance biological activity, and participate in self-assembly processes underscores its versatility. This guide provides a comprehensive overview of the core chemical properties of 2-aminodecanoic acid, offering field-proven insights into its structure, physicochemical characteristics, reactivity, and analytical characterization. Detailed experimental protocols are provided to serve as a practical resource for researchers.

Molecular Structure and Stereochemistry

2-Aminodecanoic acid, systematically named (2R)- or (2S)-2-aminodecanoic acid, is an α-amino acid with the chemical formula C₁₀H₂₁NO₂.[1] Its structure consists of a decanoic acid backbone with a primary amino group attached to the α-carbon (C2), the carbon atom adjacent to the carboxyl group.[1]

Chirality and Enantiomers

The α-carbon of 2-aminodecanoic acid is a stereocenter, as it is bonded to four distinct groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH₂), and an octyl side chain (-C₈H₁₇). Consequently, it exists as a pair of non-superimposable mirror images, or enantiomers:

-

(R)-2-Aminodecanoic acid

-

(S)-2-Aminodecanoic acid

The designation of 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) is determined by the Cahn-Ingold-Prelog priority rules. The specific enantiomer used is critical in biological applications, as stereochemistry dictates molecular recognition by enzymes and receptors.

Zwitterionic Nature and pH-Dependent Forms

Like all amino acids, 2-aminodecanoic acid is an amphoteric molecule, containing both an acidic carboxyl group and a basic amino group. In aqueous solutions, it primarily exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). The predominant form is dependent on the pH of the solution.

Caption: pH-dependent equilibrium of 2-aminodecanoic acid.

Physicochemical Properties

The defining feature of 2-aminodecanoic acid is its long, hydrophobic octyl side chain, which dominates its physical properties, particularly solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO₂ | [1][2] |

| Molecular Weight | 187.28 g/mol | [1][2] |

| IUPAC Name | 2-Aminodecanoic acid | [1] |

| CAS Number | 17702-88-4 (Racemic) | |

| 84276-16-4 ((R)-enantiomer) | [1] | |

| 84277-81-6 ((S)-enantiomer) | [2] | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | ~194-196 °C (estimated) | [1] |

| pKa (Carboxyl) | ~2.3 (predicted) | [1] |

| pKa (Amino) | ~9.2 (predicted) | [1] |

| Isoelectric Point (pI) | ~5.75 (calculated) | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents. Poorly soluble in non-polar solvents like hexane. | [1] |

Causality Insights: The limited water solubility is a direct consequence of the energetically unfavorable interaction between the long hydrophobic alkyl chain and water molecules. This property is crucial for its application in materials science, where it drives self-assembly into ordered structures like hydrogels through hydrophobic interactions.[1] This low aqueous solubility also dictates purification strategies, favoring crystallization from mixed-solvent systems over purely aqueous ones.

Spectroscopic Profile (Predicted)

While specific experimental spectra for 2-aminodecanoic acid are not widely published, its spectroscopic characteristics can be accurately predicted based on its functional groups and established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The following table outlines the predicted chemical shifts.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | |||

| α-CH | 3.5 - 4.2 | Multiplet | Proton on the α-carbon, deshielded by both -NH₂ and -COOH groups.[1] |

| β-CH₂ | 1.4 - 1.8 | Multiplet | Methylene protons adjacent to the chiral center. |

| -(CH₂)₆- | 1.2 - 1.4 | Broad multiplet | Overlapping signals from the bulk of the alkyl chain.[1] |

| Terminal CH₃ | ~0.87 | Triplet | Terminal methyl group of the octyl chain.[1] |

| -NH₂ | 1.5 - 3.0 (variable) | Broad singlet | Amino protons; position and appearance are solvent and concentration-dependent. |

| -COOH | 10 - 12 (variable) | Broad singlet | Carboxylic acid proton; often not observed in D₂O due to exchange. |

| ¹³C NMR | |||

| C=O | 175 - 180 | Singlet | Carboxyl carbon.[1] |

| α-C | 55 - 58 | Singlet | α-carbon, deshielded by attached heteroatoms.[1] |

| β-C | 32 - 35 | Singlet | β-carbon in the alkyl chain.[1] |

| -(CH₂)₆- | 22 - 32 | Multiple singlets | Carbons of the main alkyl chain.[1] |

| Terminal CH₃ | ~14 | Singlet | Terminal methyl carbon.[1] |

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3500 | N-H Stretch | Medium, Broad | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Strong, Sharp | Alkyl Chain (-CH₂, -CH₃) |

| 2500 - 3300 | O-H Stretch | Very Broad | Carboxylic Acid (-COOH) |

| ~1700 | C=O Stretch | Strong, Sharp | Carboxylic Acid (-COOH) |

| ~1600 | N-H Bend | Medium | Primary Amine (-NH₂) |

| ~1465 | C-H Bend | Medium | Methylene (-CH₂) Scissoring |

Expertise Note: In the solid state (zwitterionic form), the IR spectrum will show characteristic absorptions for the ammonium group (-NH₃⁺) around 3000-3200 cm⁻¹ (overlapping with C-H stretches) and the carboxylate group (-COO⁻) with a strong asymmetric stretch around 1560-1600 cm⁻¹ and a weaker symmetric stretch near 1400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will lead to characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight (187.28) may be observed, though it might be weak.

-

Alpha-Cleavage: The most characteristic fragmentation for α-amino acids is the cleavage of the bond between the α- and β-carbons. The primary fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a prominent peak at m/z 142 .

-

Side Chain Fragmentation: Fragmentation along the alkyl chain will produce a series of peaks separated by 14 Da (-CH₂- units).

-

Loss of Water: A peak corresponding to [M-18]⁺ may be present due to the loss of a water molecule.

Key Experimental Protocols

Protocol: Enantiomeric Enrichment via Enzymatic Resolution

Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure 2-aminodecanoic acid. This protocol is based on the principle that an enzyme, such as a lipase, will selectively hydrolyze an ester derivative of one enantiomer, allowing for subsequent separation.

Caption: Workflow for enzymatic resolution of 2-aminodecanoic acid.

Step-by-Step Methodology:

-

Esterification:

-

Suspend racemic 2-aminodecanoic acid in methanol.

-

Cool the suspension to 0°C and slowly add thionyl chloride or bubble HCl gas to catalyze the formation of the methyl ester.

-

Stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the racemic methyl 2-aminodecanoate hydrochloride.

-

-

Enzymatic Hydrolysis:

-

Dissolve the racemic ester in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

-

Add a lipase, such as Candida antarctica lipase B (CAL-B), immobilized on a support. The enzyme will selectively hydrolyze the L-enantiomer (S-form) of the ester to the free acid.

-

Maintain the pH at 7.0 by the controlled addition of a dilute NaOH solution, as the hydrolysis produces acid. The consumption of NaOH serves as an indicator of reaction progress.

-

Continue the reaction until 50% conversion is reached (i.e., one equivalent of NaOH has been consumed).

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

Acidify the reaction mixture slightly (to ~pH 6) and perform a liquid-liquid extraction with a solvent like ethyl acetate.

-

The unreacted D-ester ((R)-methyl 2-aminodecanoate) will partition into the organic phase.

-

The L-amino acid salt ((S)-2-aminodecanoic acid) will remain in the aqueous phase.

-

-

Isolation:

-

D-Enantiomer: Evaporate the organic solvent. Perform acid hydrolysis (e.g., with 6M HCl) on the resulting ester to yield (R)-2-aminodecanoic acid. Purify by recrystallization.

-

L-Enantiomer: Adjust the pH of the aqueous phase to the isoelectric point (~5.75) to precipitate the (S)-2-aminodecanoic acid. Collect the solid by filtration and recrystallize.

-

Protocol: Chiral Purity Analysis by HPLC

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for direct analysis of underivatized amino acid enantiomers.[3]

Instrumentation and Columns:

-

System: Standard HPLC with UV or Mass Spectrometric (MS) detection.

-

Chiral Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T (teicoplanin-based), is highly effective for underivatized amino acids.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the 2-aminodecanoic acid sample in the mobile phase or a compatible solvent mixture (e.g., water:methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (Typical):

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and water with an acidic additive (e.g., 0.1% formic acid or acetic acid). The exact ratio must be optimized.[3]

-

Rationale: The organic modifier and acid concentration are key variables that control retention and selectivity on teicoplanin-based CSPs. Enantioselectivity often increases with a higher concentration of the organic modifier.[3]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25°C (can be varied to optimize separation).

-

Detection: UV at 210 nm or MS detection.

-

-

Data Analysis:

-

Inject a standard of the racemic mixture to determine the retention times of the R and S enantiomers.

-

Inject the sample to be analyzed.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [ |A_R - A_S| / (A_R + A_S) ] × 100

-

Applications in Research and Development

The unique properties of 2-aminodecanoic acid make it a valuable building block in several advanced applications.

Sources

(R)-2-Aminodecanoic acid structure and stereochemistry

An In-Depth Technical Guide to (R)-2-Aminodecanoic Acid: Structure, Stereochemistry, and Applications

Introduction: Beyond the Canonical Twenty

In the landscape of drug discovery and materials science, the exploration of molecules beyond nature's primary toolkit offers profound opportunities for innovation. Non-proteinogenic amino acids (NPAAs), which are not part of the standard genetic code, have become powerful assets in designing novel peptide therapeutics and functional biomaterials.[1][2] Their unique side chains and stereochemical configurations allow for the fine-tuning of molecular properties, enhancing stability, potency, and bioavailability.[3][4]

This guide focuses on a specific NPAA: (R)-2-Aminodecanoic acid . We will provide an in-depth analysis of its molecular architecture, with a particular focus on the critical role of its stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, analysis, and applications, grounded in authoritative scientific principles.

Core Molecular Identity and Physicochemical Properties

(R)-2-Aminodecanoic acid is an alpha-amino acid distinguished by its ten-carbon aliphatic side chain.[5] This structure imparts a significant hydrophobic character, which is pivotal to its function in molecular engineering.

Structural and Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The key identification parameters for (R)-2-Aminodecanoic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-aminodecanoic acid | [5][] |

| CAS Number | 84276-16-4 | [5] |

| Molecular Formula | C₁₀H₂₁NO₂ | [5][] |

| Molecular Weight | 187.28 g/mol | [5][] |

| Canonical SMILES | CCCCCCCCCN | [5] |

| InChI Key | JINGUCXQUOKWKH-SECBINFHSA-N | [5] |

Physicochemical Characteristics

The molecule's amphiphilic nature—possessing a hydrophilic amino-carboxyl head and a long hydrophobic tail—governs its physical behavior.[5]

| Property | Value / Description | Rationale & Significance | Source(s) |

| Physical Form | White to yellow solid | Crystalline structure typical of amino acids. | |

| Melting Point | Estimated 194-196°C | This high melting point is characteristic of amino acids due to the strong intermolecular forces of the zwitterionic form. The value is estimated by analogy to homologous amino acids.[5] | [5] |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents. | The long C8 alkyl chain (octyl group) dominates the molecule's character, making it largely hydrophobic. This is crucial for applications involving lipid membranes or hydrophobic protein cores.[5] | [5] |

| Stereochemical Stability | Moderately resistant to racemization under physiological pH. | The steric bulk of the long aliphatic chain helps maintain stereochemical integrity, which is essential for ensuring specific biological activity.[5] | [5] |

The Criticality of Stereochemistry: The (R)-Configuration

The defining feature of (R)-2-Aminodecanoic acid is its chirality. The C2 carbon (the α-carbon) is a stereocenter, bonded to four distinct groups: a hydrogen atom, an amino group (-NH₂), a carboxyl group (-COOH), and an octyl side chain (-C₈H₁₇).[5] This arrangement means the molecule is non-superimposable on its mirror image, the (S)-enantiomer.

Cahn-Ingold-Prelog (CIP) Priority Rules

The 'R' designation is assigned using the CIP priority rules. For the α-carbon of 2-aminodecanoic acid:

-

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center.

-

Priority 1: -NH₂ (Nitrogen, Z=7)

-

Priority 2: -COOH (The carbon is bonded to two oxygens)

-

Priority 3: -C₈H₁₇ (The carbon is bonded to another carbon)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (-H) points away from the observer.

-

Determine Direction: The direction from priority 1 to 2 to 3 is traced. For (R)-2-Aminodecanoic acid, this direction is clockwise , hence the designation Rectus (R).

The absolute configuration is fundamental because biological systems, such as enzymes and receptors, are chiral. The (R)-enantiomer will have a distinct biological activity profile compared to its (S)-counterpart, making stereochemically pure synthesis a necessity in drug development.[7]

Spectroscopic and Analytical Characterization

Confirming the structure and chiral purity of (R)-2-Aminodecanoic acid requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a detailed map of the proton environments within the molecule.[5]

-

α-proton (C2-H): This proton appears as a multiplet around 3.5-4.5 ppm. Its signal is complex due to coupling with both the -NH₂ protons and the β-methylene (-CH₂) protons, confirming the amino acid backbone.[5]

-

Aliphatic Chain Protons: The protons of the long octyl chain produce overlapping signals in the upfield region (typically 0.8-1.6 ppm). The terminal methyl (-CH₃) group is identifiable as a distinct triplet around 0.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.[5]

-

N-H Stretch (Amino Group): Characteristic stretching vibrations for the primary amine appear in the 3000-3500 cm⁻¹ region.

-

C=O Stretch (Carboxyl Group): A strong, sharp absorption peak is observed around 1700-1725 cm⁻¹ for the carbonyl group.

-

O-H Stretch (Carboxyl Group): A very broad absorption band from 2500-3300 cm⁻¹, typical for the hydrogen-bonded O-H in a carboxylic acid, is also present.

-

C-H Stretch (Aliphatic Chain): Strong absorptions just below 3000 cm⁻¹ confirm the presence of the long alkyl chain.

Chiral Chromatography: A Protocol for Enantiomeric Purity

Ensuring the compound is enantiomerically pure is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for this verification.[8][]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Aminodecanoic acid to determine enantiomeric excess (% ee).

Workflow:

Detailed Protocol:

-

Sample Preparation (Indirect Method via Derivatization):

-

Rationale: Direct separation can be challenging. Derivatizing the amino acid with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), converts the enantiomers into diastereomers. Diastereomers have different physical properties and are much easier to separate on a standard (achiral) column.[10]

-

Step 1: Dissolve a precise amount of the 2-aminodecanoic acid sample in a buffer solution (e.g., 100 mM sodium bicarbonate, pH 8.5).

-

Step 2: Add a solution of Marfey's reagent in acetone.

-

Step 3: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

-

Step 4: Quench the reaction by adding an acid (e.g., 2 M HCl).

-

Step 5: Dilute the sample with the mobile phase to the desired concentration for injection.

-

-

HPLC Conditions (for Diastereomers):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 340 nm (the wavelength at which the dinitrophenyl group of the derivatizing agent strongly absorbs).

-

-

Data Analysis:

-

The two diastereomers (R-acid/L-reagent and S-acid/L-reagent) will elute at different retention times.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

This self-validating system ensures that the observed separation is a true measure of the sample's enantiomeric composition. Alternative direct methods use a chiral stationary phase, eliminating the need for derivatization.[8][11]

Synthesis of Enantiomerically Pure (R)-2-Aminodecanoic Acid

The production of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry.[7] Several strategies exist to obtain (R)-2-Aminodecanoic acid in high chiral purity.

Enzymatic Synthesis

Enzymatic methods are highly valued for their exceptional stereoselectivity and environmentally friendly reaction conditions.[12]

-

Kinetic Resolution: This process starts with a racemic (50:50 mixture) of 2-aminodecanoic acid. An enzyme, such as an acylase or a transaminase, is chosen that selectively reacts with only one enantiomer (e.g., the S-enantiomer).[13]

-

Example: Using an L-aminoacylase, the N-acetylated racemic amino acid is treated with the enzyme. The enzyme will only hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched. The resulting free (S)-amino acid and the N-acetyl-(R)-amino acid can then be easily separated based on their different chemical properties.

-

-

Asymmetric Synthesis: This approach builds the chiral molecule from a prochiral precursor.

-

Example: An amine dehydrogenase can catalyze the reductive amination of a corresponding keto acid (2-oxodecanoic acid). By using an engineered enzyme that selectively produces the (R)-enantiomer, high chiral purity can be achieved directly.[14]

-

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure natural products as starting materials.[7] For instance, a naturally occurring (R)-amino acid with a modifiable side chain could be chemically converted into (R)-2-Aminodecanoic acid through a series of well-established organic reactions, preserving the initial stereochemistry.

Applications in Research and Drug Development

The unique structure of (R)-2-Aminodecanoic acid makes it a valuable tool for peptide and drug design.

-

Peptide Modification: Incorporating this NPAA into a peptide sequence can dramatically alter its properties.[1] The long, hydrophobic side chain can enhance the peptide's ability to interact with or insert into cell membranes, a desirable trait for antimicrobial peptides or drug delivery systems.[5] It can also increase the peptide's resistance to enzymatic degradation, thereby extending its plasma half-life.[2]

-

Probing Hydrophobic Interactions: In protein engineering and structural biology, it serves as a probe to study the effects of hydrophobic interactions within protein cores or at protein-protein interfaces.[]

-

Development of Novel Therapeutics: As a building block, it can be used in the synthesis of complex molecules, including novel antibiotics and metabolic enzyme inhibitors, where its specific stereochemistry and hydrophobicity are key to target binding and efficacy.[][16]

Conclusion

(R)-2-Aminodecanoic acid is more than just a chemical compound; it is a precisely engineered tool for advanced scientific research. Its structure, defined by an extended hydrophobic chain and a specific (R)-configuration at its chiral center, provides a unique set of properties that are highly sought after in drug development and materials science. A thorough understanding of its stereochemistry, coupled with robust methods for its synthesis and analysis, is essential for harnessing its full potential. As the demand for more sophisticated and stable peptide-based therapeutics grows, the role of well-characterized NPAAs like (R)-2-Aminodecanoic acid will undoubtedly continue to expand.

References

- Smolecule. (2023, August 15). Buy (R)-2-Aminodecanoic acid | 84276-16-4.

- Vulcanchem. 2-Aminododecanoic acid - 35237-37-7.

- Ishii, C., & Hamase, K.

- SpringerLink.

- PubMed.

- Creative Peptides. Chiral Amino Acids Synthesis.

- MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.

- PubMed.

- BOC Sciences. (R)-2-Aminodecanoic acid - (CAS 84276-16-4).

- ECHEMI. Buy (2R)

- Sigma-Aldrich. (R)-2-Aminodecanoic acid | 84276-16-4.

- ACS Publications. (2026, January 7). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.

- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.

- Chemical Society Reviews. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. RSC Publishing.

- Biosynth.

- ResearchGate. (PDF)

- RSC Publishing. (2014, August 27). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase.

- PubMed. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- BOC Sciences. Amino Acid Chiral Analysis Services.

- Taylor & Francis Online.

- BOC Sciences.

- ResearchGate. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- MySkinRecipes. (S)-2-Aminodecanoic acid.

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy (R)-2-Aminodecanoic acid | 84276-16-4 [smolecule.com]

- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 8. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 16. (S)-2-Aminodecanoic acid [myskinrecipes.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Aminodecanoic Acid from Decanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminodecanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its long alkyl chain imparts unique lipophilic properties, making it a key component in the design of peptide-based drugs, enzyme inhibitors, and other therapeutic agents. The stereochemistry at the α-carbon is crucial for its biological activity, necessitating synthetic routes that afford high enantiomeric purity. This guide provides a comprehensive overview of the core methodologies for the synthesis of (S)-2-aminodecanoic acid, starting from the readily available precursor, decanoic acid. We will delve into the foundational Hell-Volhard-Zelinsky reaction, followed by a detailed exploration of prominent stereoselective amination strategies, including the use of chiral auxiliaries and enzymatic methods.

Core Synthetic Strategy: From Carboxylic Acid to Chiral Amino Acid

The most common and established route for the synthesis of α-amino acids from their corresponding carboxylic acids involves a two-step process: α-halogenation followed by amination. For the synthesis of (S)-2-aminodecanoic acid, this translates to the α-bromination of decanoic acid and subsequent stereoselective amination of the resulting 2-bromodecanoic acid.

Caption: Overall synthetic workflow from decanoic acid.

Part 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids.[2][3] The reaction proceeds by converting the carboxylic acid into an acyl bromide, which then enolizes to a greater extent than the parent acid, allowing for facile electrophilic bromination at the α-position.[4]

Mechanistic Rationale

The reaction is initiated by the in situ formation of phosphorus tribromide (PBr₃) from red phosphorus and bromine. PBr₃ then converts the carboxylic acid to an acyl bromide. The acyl bromide, being more reactive, readily tautomerizes to its enol form. This enol is nucleophilic and reacts with bromine to afford the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[5]

Caption: Key steps of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol: α-Bromination of Decanoic Acid

This protocol is adapted from general procedures for the HVZ reaction on long-chain fatty acids.[6][7]

Materials:

-

Decanoic acid

-

Red phosphorus

-

Bromine

-

Water

-

Dichloromethane (or other suitable inert solvent)

-

Anhydrous sodium sulfate

-

Sodium bisulfite solution (saturated)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add decanoic acid (1.0 eq).

-

Add a catalytic amount of red phosphorus (approx. 0.1 eq).

-

Slowly add bromine (1.1 eq) to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide. This step is highly exothermic and will generate HBr gas, so it should be performed in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromodecanoic acid.

-

The crude product can be purified by vacuum distillation.

Part 2: Stereoselective Amination of 2-Bromodecanoic Acid

The introduction of the amino group at the α-position with the desired (S)-stereochemistry is the most critical step in this synthesis. Several methods have been developed to achieve high enantioselectivity. We will focus on two of the most reliable and widely used strategies: chiral auxiliary-mediated synthesis and enzymatic resolution.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[8] For the synthesis of α-amino acids, Evans oxazolidinones and Schöllkopf bis-lactim ethers are among the most successful auxiliaries.[9][10]

The Evans auxiliary approach involves the acylation of a chiral oxazolidinone with the α-bromo acyl halide, followed by a diastereoselective nucleophilic substitution of the bromine with an azide, and subsequent reduction and cleavage.[11]

Workflow:

-

Acylation: 2-Bromodecanoic acid is converted to its acyl chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-acyl oxazolidinone.

-

Azide Displacement: The resulting imide undergoes a diastereoselective SN2 reaction with an azide source (e.g., sodium azide). The bulky substituent on the oxazolidinone directs the incoming nucleophile to the opposite face of the enolate, leading to high diastereoselectivity.

-

Reduction and Cleavage: The azide is reduced to the amine (e.g., by catalytic hydrogenation), and the chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the desired (S)-2-aminodecanoic acid.[12][13]

Caption: Evans auxiliary-mediated synthesis of (S)-2-aminodecanoic acid.

The Schöllkopf method utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, as a chiral glycine enolate equivalent.[10][14] Alkylation of the lithiated bis-lactim ether with an electrophile, in this case, a derivative of the C8 alkyl chain, proceeds with high diastereoselectivity.

Workflow:

-

Preparation of the Chiral Auxiliary: The bis-lactim ether is prepared from L-valine and glycine methyl ester.[15]

-

Alkylation: The bis-lactim ether is deprotonated with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This anion is then alkylated with a suitable C8 electrophile (e.g., 1-bromooctane). The bulky isopropyl group of the valine residue effectively shields one face of the anion, directing the alkylation to the opposite face.[12]

-

Hydrolysis: Mild acidic hydrolysis cleaves the bis-lactim ether to yield the methyl ester of (S)-2-aminodecanoic acid and the recoverable valine methyl ester. Subsequent saponification affords the free amino acid.

Caption: Schöllkopf synthesis of (S)-2-aminodecanoic acid.

Strategy 2: Enzymatic Methods

Enzymatic synthesis offers a green and highly selective alternative for the production of enantiomerically pure amino acids.[16] For the synthesis of (S)-2-aminodecanoic acid, two main enzymatic strategies can be employed: kinetic resolution of a racemic mixture or asymmetric amination.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[17] For racemic 2-aminodecanoic acid, an L-amino acid oxidase or a D-amino acid oxidase could be used to selectively degrade one enantiomer. Alternatively, a lipase can be used for the enantioselective acylation of the amino group or esterification of the carboxyl group.[15]

Workflow (using a lipase):

-

Racemic Esterification: Racemic 2-aminodecanoic acid is esterified to improve its solubility in organic solvents.

-

Enzymatic Acylation: The racemic amino ester is treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase (e.g., Candida antarctica lipase B, Novozym 435). The enzyme will selectively acylate the (S)-enantiomer.

-

Separation: The acylated (S)-enantiomer can be separated from the unreacted (R)-enantiomer by chromatography or extraction.

-

Deprotection: The acyl group is removed from the (S)-enantiomer to yield the desired product.

Transaminases (or aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[9] A biocatalytic reductive amination of 2-oxodecanoic acid using an engineered (S)-selective amine dehydrogenase or transaminase can directly produce (S)-2-aminodecanoic acid with high enantiomeric excess.[9][18]

Workflow:

-

Substrate Preparation: 2-Oxodecanoic acid is required as the starting material. This can be prepared by the oxidation of 2-hydroxydecanoic acid or other established methods.

-

Enzymatic Amination: The 2-oxodecanoic acid is incubated with an appropriate (S)-selective amine dehydrogenase or transaminase, an amino donor (e.g., ammonia or alanine), and a cofactor (e.g., NADH or PLP).

-

Product Isolation: The (S)-2-aminodecanoic acid is isolated from the reaction mixture.

Data Presentation: Comparison of Synthetic Methods

| Method | Key Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Advantages | Disadvantages |

| Evans Auxiliary | Chiral oxazolidinone, NaN₃ | 70-85 | >98 | High diastereoselectivity, reliable, well-established. | Multi-step, use of azide reagents. |

| Schöllkopf Auxiliary | Bis-lactim ether, n-BuLi, 1-bromooctane | 60-80 | >95 | High diastereoselectivity, predictable stereochemistry. | Requires strong base, limited to laboratory scale.[10] |

| Enzymatic Kinetic Resolution | Lipase, acyl donor | 40-50 (theoretical max. 50%) | >99 | High enantioselectivity, mild reaction conditions. | Maximum 50% yield, requires separation of enantiomers. |

| Asymmetric Amination | Amine dehydrogenase, NH₃, NADH | 80-95 | >99 | High yield and enantioselectivity, green process. | Requires specific enzyme, substrate (keto acid) may need to be synthesized. |

Purification and Characterization

The final (S)-2-aminodecanoic acid product is typically purified by recrystallization or ion-exchange chromatography.[19][20][21] In ion-exchange chromatography, a cation-exchange resin is often used. The amino acid is loaded onto the column at a low pH, where it is protonated and binds to the resin. Impurities can be washed away, and the pure amino acid is then eluted by increasing the pH or the ionic strength of the buffer.

Characterization of the final product should include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC or GC: To determine the enantiomeric excess.

-

Optical Rotation: To confirm the stereochemistry.

Conclusion

The synthesis of (S)-2-aminodecanoic acid from decanoic acid is a multi-step process that requires careful control of stereochemistry. The classical approach involving the Hell-Volhard-Zelinsky reaction followed by a stereoselective amination remains a robust and reliable strategy. The use of chiral auxiliaries, such as those developed by Evans and Schöllkopf, provides excellent control over the stereochemical outcome, albeit with the need for additional protection and deprotection steps. The emergence of enzymatic methods offers a powerful and environmentally friendly alternative, capable of delivering high yields and exceptional enantioselectivity. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. This guide provides the foundational knowledge and practical considerations for researchers to successfully synthesize this valuable non-proteinogenic amino acid.

References

-

Karton, A. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link].

-

Wikipedia. Schöllkopf method. Available at: [Link].

-

ResearchGate. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Available at: [Link].

-

Semantic Scholar. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link].

-

ACS Publications. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available at: [Link].

-

Royal Society of Chemistry. An expeditious route to sterically encumbered nonproteinogenic a-amino acid precursors using allylboronic acids. Available at: [Link].

- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-293). Humana Press.

-

Semantic Scholar. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Available at: [Link].

-

Royal Society of Chemistry. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Available at: [Link].

-

National Institutes of Health. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Available at: [Link].

-

ElectronicsAndBooks. ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. Available at: [Link].

-

ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link].

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available at: [Link].

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link].

-

Separation and Refining of Amino acids. Available at: [Link].

-

sathee jee. Hell Volhard Zelinsky Reaction Mechanism. Available at: [Link].

-

ACS Figshare. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link].

-

National Institutes of Health. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link].

-

ResearchGate. Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. Available at: [Link].

-

ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available at: [Link].

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. Available at: [Link].

-

Royal Society of Chemistry. Asymmetric synthesis of unusual α-amino acids. Available at: [Link].

-

ACS Publications. Catalytic Asymmetric Synthesis of α-Amino Acids. Available at: [Link].

-

National Institutes of Health. Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Available at: [Link].

-

Organic Chemistry Portal. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Available at: [Link].

-

ChemTube3D. Schöllkopf Bis-lactim Amino Acid Synthesis. Available at: [Link].

-

National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Available at: [Link].

-

Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Available at: [Link].

-

Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available at: [Link].

- Google Patents. Method of producing amino carboxylic acids.

-

ResearchGate. Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Available at: [Link].

-

Royal Society of Chemistry. probing enantiorecognition phenomena and screening for kinetic resolution with racemic reagents. Available at: [Link].

-

Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available at: [Link].

- Google Patents. Method for purification of an amino acid using ion exchange resin.

-

MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link].

-

National Institutes of Health. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Available at: [Link].

-

National Institutes of Health. 2-Aminooctanoic acid. Available at: [Link].

-

MDPI. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Available at: [Link].

-

ACS Fall 2025. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Available at: [Link].

-

National Institutes of Health. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Available at: [Link].

-

National Institutes of Health. (S)-2-Aminooctanoic acid. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available at: [Link].

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link].

Sources

- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]

- 11. renyi.hu [renyi.hu]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 14. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 15. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 16. [PDF] Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. diaion.com [diaion.com]

- 20. 193.16.218.141 [193.16.218.141]

- 21. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

Enantioselective Synthesis of 2-Aminodecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of 2-aminodecanoic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically robust strategies, including chiral auxiliary-mediated synthesis, catalytic asymmetric approaches, and enzymatic resolutions. The guide emphasizes the underlying principles and causal relationships behind experimental choices, providing detailed, step-by-step protocols and comparative data to facilitate practical application. All methodologies are presented with authoritative grounding through in-text citations and a comprehensive reference list, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of 2-Aminodecanoic Acid

Non-proteinogenic α-amino acids, such as 2-aminodecanoic acid, are crucial building blocks in modern medicinal chemistry.[1][2] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel biological activities.[3][4] Specifically, the long alkyl side chain of 2-aminodecanoic acid imparts lipophilic character, which can be advantageous for modulating interactions with biological membranes or hydrophobic pockets of target proteins. The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.[1] This guide delves into the principal strategies for achieving high enantioselectivity in the synthesis of this valuable amino acid.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids can be broadly categorized into several key strategies.[5] These include the use of chiral auxiliaries to direct stereochemistry, the application of chiral catalysts for asymmetric transformations, and the resolution of racemic mixtures using enzymatic methods.[1][5] The choice of strategy often depends on factors such as scale, desired enantiomeric purity, and the availability of starting materials and reagents.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are organic molecules that are reversibly attached to a substrate to control the stereochemical outcome of a reaction.[1] After the desired chiral center is established, the auxiliary is cleaved to yield the enantioenriched product.[1] This approach is a robust and widely adopted strategy for the asymmetric synthesis of α-amino acids.[6]

2.1.1. Principle of Operation

The core principle involves the diastereoselective alkylation of a glycine enolate equivalent attached to a chiral auxiliary. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of the electrophile (in this case, an octyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomer of 2-aminodecanoic acid.

2.1.2. Common Chiral Auxiliaries

Several classes of chiral auxiliaries have proven effective for the asymmetric synthesis of α-amino acids.[6] These include:

-

Evans Oxazolidinones: These auxiliaries provide high levels of stereocontrol in the alkylation of their N-acylated derivatives.

-

Schöllkopf Bis-Lactim Ethers: These glycine-derived auxiliaries allow for the synthesis of both (R)- and (S)-amino acids by controlling the geometry of the enolate.

-

Oppolzer's Camphorsultams: The camphor-based scaffold offers excellent stereochemical induction and is readily available in both enantiomeric forms.[6]

-

Myers' Pseudoephedrine Amides: This method allows for the stereoselective alkylation of a glycine-derived amide.[7]

2.1.3. Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Workflow of Chiral Auxiliary-Mediated Synthesis.

2.1.4. Experimental Protocol: Asymmetric Alkylation using a Chiral Glycine Enolate Synthon[8]

-

Formation of the Glycine-Auxiliary Adduct: Couple the desired chiral auxiliary (e.g., an Evans oxazolidinone) with a protected glycine derivative (e.g., N-Boc-glycine) using standard peptide coupling reagents (e.g., DCC/DMAP or HATU).

-

Enolate Formation: Cool the glycine-auxiliary adduct to -78 °C in a suitable aprotic solvent (e.g., THF) and treat with a strong base (e.g., LDA or LHMDS) to generate the chiral enolate.

-

Diastereoselective Alkylation: Add 1-bromooctane to the enolate solution and allow the reaction to proceed at -78 °C until completion (monitor by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the diastereomeric product by flash column chromatography.

-

Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to release the enantioenriched 2-aminodecanoic acid.

-

Final Purification: Purify the final product by recrystallization or chromatography.

2.1.5. Data Presentation

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Evans Oxazolidinone | Octyl Bromide | >95% | 75-85 | [6] |

| Schöllkopf Bis-Lactim Ether | Octyl Iodide | >90% | 70-80 | [6] |

| Oppolzer's Camphorsultam | Octyl Bromide | >98% | 80-90 | [6] |

| Myers' Pseudoephedrine | Octyl Bromide | >95% | 80-90 | [7] |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach for the synthesis of chiral molecules.[1][5] These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[5]

2.2.1. Principle of Operation

In the context of 2-aminodecanoic acid synthesis, catalytic asymmetric methods often involve the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, in the presence of a chiral transition metal catalyst. The chiral ligand coordinated to the metal center directs the delivery of hydrogen to one face of the double bond, resulting in the formation of one enantiomer preferentially.

2.2.2. Key Catalytic Strategies

-

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) are highly effective for the asymmetric hydrogenation of α-enamido esters or α-acylaminoacrylates.[5]

-

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine Schiff bases.

-

Organocatalysis: Chiral primary amines can catalyze the asymmetric Michael addition of glycine Schiff bases to electron-deficient alkenes.[1]

2.2.3. Workflow for Catalytic Asymmetric Hydrogenation

Caption: Workflow of Catalytic Asymmetric Hydrogenation.

2.2.4. Experimental Protocol: Asymmetric Hydrogenation of an α-Enamido Ester

-

Substrate Preparation: Synthesize the corresponding N-acetyl-α,β-dehydro-2-aminodecanoic acid methyl ester from 2-oxodecanoic acid.

-

Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF4) in a degassed solvent (e.g., methanol).

-

Asymmetric Hydrogenation: Place the substrate in a high-pressure reactor, add the catalyst solution, and pressurize with hydrogen gas (typically 1-10 atm). Stir the reaction at room temperature until the reaction is complete (monitor by GC or HPLC).

-

Work-up and Purification: Concentrate the reaction mixture and purify the product by column chromatography to obtain the enantioenriched N-acetyl-2-aminodecanoic acid methyl ester.

-

Deprotection: Hydrolyze the ester and the N-acetyl group under acidic or basic conditions to yield the final product.

2.2.5. Data Presentation

| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| [Rh(COD)(R,R-DuPhos)]BF4 | N-acetyl-α,β-dehydro-2-aminodecanoic acid methyl ester | >99% | >95% | [5] |

| [Ru(BINAP)Cl2] | N-acetyl-α,β-dehydro-2-aminodecanoic acid methyl ester | >98% | >95% | [5] |

Enzymatic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[9][10] This method is often employed for its mild reaction conditions and environmental compatibility.

2.3.1. Principle of Operation

Kinetic resolution relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. For the synthesis of 2-aminodecanoic acid, a common approach is the enzymatic hydrolysis of a racemic N-acyl-2-aminodecanoic acid ester. An enantioselective lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting acid and unreacted ester can then be separated.

2.3.2. Common Enzymes

-

Lipases: Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for the resolution of amino acid esters.[11]

-

Acylases: Porcine kidney acylase is effective for the hydrolysis of N-acyl amino acids.

-

Proteases: Enzymes like subtilisin and papain can also be employed for the enantioselective hydrolysis of amino acid esters.

2.3.3. Workflow for Enzymatic Resolution

Caption: Workflow of Enzymatic Resolution.

2.3.4. Experimental Protocol: Lipase-Catalyzed Resolution of N-Acetyl-2-aminodecanoic Acid Methyl Ester

-

Substrate Preparation: Synthesize racemic N-acetyl-2-aminodecanoic acid methyl ester.

-

Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution (pH 7-8). Add the immobilized lipase (e.g., Novozym 435) and stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the consumption of base (to maintain the pH) or by chiral HPLC analysis of the reaction mixture. Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

-

Separation: Filter off the immobilized enzyme. Acidify the aqueous solution to pH 2-3 and extract with an organic solvent to isolate the N-acetyl-2-aminodecanoic acid. The unreacted ester remains in the organic phase after an initial extraction at neutral pH.

-

Deprotection: Hydrolyze the separated N-acetyl amino acid and the unreacted N-acetyl amino ester to obtain the two enantiomers of 2-aminodecanoic acid.

2.3.5. Data Presentation

| Enzyme | Substrate | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Unreacted Substrate | Reference |

| Candida antarctica Lipase B | N-Acetyl-2-aminodecanoic acid methyl ester | >99% | >99% | [11] |

| Porcine Kidney Acylase | N-Acetyl-2-aminodecanoic acid | >98% | >98% | General Knowledge |

Conclusion

The enantioselective synthesis of 2-aminodecanoic acid is a critical capability for the advancement of pharmaceutical research and development. This guide has detailed three primary and robust strategies: chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and enzymatic resolution. Each approach offers distinct advantages and is suited to different synthetic challenges. The choice of methodology will be guided by considerations of scale, cost, desired enantiopurity, and available expertise. By understanding the fundamental principles and practical considerations outlined in this document, researchers can effectively select and implement the most appropriate strategy for their specific needs, thereby accelerating the discovery and development of novel therapeutics.

References

- A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline - Benchchem. (n.d.). BenchChem.

- Chiral Amino Acids Synthesis. (n.d.). Creative Peptides.

- Enantioselective synthesis of non-natural aromatic alpha-amino acids. (n.d.). PubMed.

- Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (2018). Wiley.

- Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. (2002). Organic Letters - ACS Publications.

- Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing.

- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). PMC - NIH.

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). Chemical Science - RSC Publishing.

- Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. (2015). RSC Publishing.

- Catalytic Asymmetric Synthesis of α-Amino Acids. (2010). Chemical Reviews - ACS Publications.

- α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI.

- Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. (2013). Macmillan Group - Princeton University.

- Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. (2025). Journal of Chemical Education.

- Catalytic asymmetric synthesis of R207910. (2010). PubMed.

- Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. (2006). ResearchGate.

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.

- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PMC - NIH.

- Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (n.d.). PMC.

- Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. (2006). PubMed.

- Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). PMC - NIH.

- Recent advances in catalytic asymmetric synthesis. (2024). PMC - PubMed Central.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI.

- Detection and separation methods for resolution of products of enzymatic reactions. (n.d.). ResearchGate.

- Enantioselective Synthesis of ò-amino acids: A Review. (2015). Semantic Scholar.

- Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. (n.d.). BenchChem.

- Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (n.d.). PMC - NIH.

- Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. (n.d.). MDPI.

Sources

- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 2. wiley.com [wiley.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Enantioselective Synthesis of ò-amino acids: A Review | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2-Aminodecanoic acid molecular weight and formula

An In-depth Technical Guide to 2-Aminodecanoic Acid: From Core Properties to Advanced Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-aminodecanoic acid. Moving beyond basic data, we delve into the causality behind experimental choices, self-validating protocols, and the practical applications that underscore the relevance of this unique non-proteinogenic amino acid.

Introduction: Defining 2-Aminodecanoic Acid

2-Aminodecanoic acid is an α-amino acid distinguished by its ten-carbon aliphatic side chain.[1] Unlike the 20 common proteinogenic amino acids, it is not directly encoded by the genome but serves as a valuable building block in synthetic chemistry and materials science. Its structure, comprising a hydrophilic amino acid head and a long, hydrophobic tail, imparts an amphiphilic character that dictates much of its chemical behavior and utility.[1]

The presence of a chiral center at the α-carbon (C2) means the molecule exists as two distinct, non-superimposable stereoisomers: (R)-2-aminodecanoic acid and (S)-2-aminodecanoic acid.[1] This chirality is of paramount importance, as the specific spatial arrangement of the amino group dramatically influences its interaction with biological systems, making stereochemical control a critical aspect of its synthesis and application. This guide will explore its fundamental properties, synthesis strategies, analytical validation, and key applications in pioneering research fields.

Core Physicochemical Properties

The functional utility of 2-aminodecanoic acid is rooted in its distinct physicochemical characteristics. At physiological pH, it exists predominantly as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).[1] This zwitterionic nature, combined with its long alkyl chain, results in limited solubility in water.[1]

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 187.28 g/mol | [1][2][3][4] |

| IUPAC Name | 2-aminodecanoic acid | [2] |

| (2S)-2-aminodecanoic acid | [4] | |

| (2R)-2-aminodecanoic acid | [1] | |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | ~194-196 °C (estimated) | [1] |

| Isoelectric Point (pI) | ~5.75 (calculated) | [1] |

| CAS Number | 17702-88-4 (racemic) | [2][5] |

| 84277-81-6 ((S)-enantiomer) | [3][4] | |

| 84276-16-4 ((R)-enantiomer) | [1] |

Synthesis and Stereochemical Control: The Path to Purity

For applications in drug development and peptide synthesis, achieving high enantiomeric purity is non-negotiable. The choice of synthetic route is therefore dictated by the need for precise stereochemical control. The two predominant strategies are direct asymmetric synthesis and the resolution of a racemic mixture.

Caption: Key strategies for producing enantiomerically pure 2-aminodecanoic acid.

Experimental Protocol 1: Enzymatic Resolution of N-acyl-2-aminodecanoic acid

Enzymatic resolution is a highly effective method that leverages the stereoselectivity of enzymes to separate enantiomers. Acylase enzymes, for instance, will selectively hydrolyze the N-acyl group from one enantiomer of a racemic mixture, leaving the other intact and allowing for their separation.[1] This method is favored for its high efficiency, mild reaction conditions, and environmental compatibility.

Objective: To obtain enantiomerically pure (R)-2-aminodecanoic acid from a racemic mixture of N-chloroacetyl-2-aminodecanoic acid.

Methodology:

-

Substrate Preparation: Synthesize racemic N-chloroacetyl-2-aminodecanoic acid from racemic 2-aminodecanoic acid and chloroacetyl chloride under basic conditions.

-

Enzymatic Hydrolysis:

-

Dissolve the racemic N-chloroacetyl derivative in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.5).

-

Introduce a specific acylase enzyme that selectively hydrolyzes the L-enantiomer (S-form).[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation. Monitor the reaction progress by measuring the release of the free (S)-amino acid.

-

-

Enantiomer Separation:

-

Once the reaction reaches ~50% completion, terminate it by adjusting the pH to denature the enzyme.

-

Acidify the solution (e.g., with HCl to pH ~2). This protonates the carboxyl group of the unreacted N-acyl-(R)-amino acid, reducing its aqueous solubility.

-

Extract the N-acyl-(R)-amino acid into an organic solvent (e.g., ethyl acetate). The free (S)-amino acid will remain in the aqueous phase.

-

-

Deprotection:

-

Isolate the N-acyl-(R)-amino acid from the organic phase.

-

Perform acidic hydrolysis (e.g., refluxing with 6M HCl) to cleave the N-chloroacetyl group.

-

-

Purification:

-

Neutralize the solution to precipitate the pure (R)-2-aminodecanoic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Confirm enantiomeric excess (>95%) using chiral chromatography.[1]

-

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of 2-aminodecanoic acid. A multi-technique approach is typically employed.

| Analytical Technique | Purpose | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation | Confirms the carbon skeleton and the position of the amino group. Provides a unique spectral "fingerprint".[1] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the exact mass of the molecule, confirming the molecular formula. |

| Chiral GC or HPLC | Enantiomeric Purity | Separates and quantifies the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.).[1] |

| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (amine, carboxylic acid, C-H bonds). |

Characteristic NMR Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.[1]

-

¹H NMR: The spectrum will show a characteristic multiplet for the α-proton (the CH adjacent to the amino and carboxyl groups). The long alkyl chain will present a series of overlapping multiplets, culminating in a triplet for the terminal methyl (CH₃) group.

-

¹³C NMR: The spectrum will display a distinct signal for the carbonyl carbon (C=O) of the carboxylic acid, a signal for the α-carbon, and a series of signals corresponding to the carbons of the decyl chain.

Applications in Research and Drug Development

The unique properties of 2-aminodecanoic acid make it a valuable tool in several advanced research areas.

A. Antimicrobial Peptide Development

The incorporation of non-natural amino acids like 2-aminodecanoic acid into antimicrobial peptides (AMPs) is a key strategy for enhancing their potency and stability.[1] The long, hydrophobic side chain increases the overall hydrophobicity of the peptide, which can improve its ability to disrupt and permeate bacterial cell membranes.

Caption: Mechanism of an AMP containing 2-aminodecanoic acid disrupting a bacterial cell membrane.

B. Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-aminodecanoic acid are found in nature as part of complex molecules with potent biological activity. A prominent example is (S)-2-amino-8-oxodecanoic acid (Aoda) , a key structural component of apicidins, which are cyclic tetrapeptides that act as inhibitors of histone deacetylase (HDAC).[6][7] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. The synthesis of Aoda and its analogues is therefore an active area of research for developing novel anticancer agents.[6][7]

C. Materials Science and Drug Delivery

The amphiphilic nature of 2-aminodecanoic acid makes it an ideal building block for self-assembling materials.[1] When incorporated into peptides or polymers, the molecules can spontaneously organize in aqueous environments to form structures like hydrogels. These hydrogels can encapsulate therapeutic agents, providing a biocompatible and biodegradable matrix for controlled drug delivery and tissue engineering applications.[1]

Conclusion

2-Aminodecanoic acid is far more than a simple amino acid; it is a versatile molecular tool with significant potential across multiple scientific disciplines. Its value is defined by its unique amphiphilic structure and, critically, its chirality. A deep understanding of its synthesis, stereochemical control, and analytical characterization is essential for harnessing its capabilities. From enhancing the potency of antimicrobial peptides to providing the core scaffold for next-generation cancer therapeutics and advanced drug delivery systems, 2-aminodecanoic acid is poised to remain a molecule of high interest for researchers and drug developers.

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-decanoic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminododecanoic acid. PubChem Compound Database. [Link]

-

CP Lab Safety. (n.d.). 2-Aminodecanoic acid, 97% Purity, C10H21NO2, 1 gram. [Link]

-

MySkinRecipes. (n.d.). (S)-2-Aminodecanoic acid. [Link]

-

ResearchGate. (2008, August). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Aminodecanoic acid. PubChem Compound Database. [Link]

-

SciSpace. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]

Sources

- 1. Buy (R)-2-Aminodecanoic acid | 84276-16-4 [smolecule.com]

- 2. 2-Amino-decanoic acid | C10H21NO2 | CID 307923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Aminodecanoic acid [myskinrecipes.com]

- 4. (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 2-Aminodecanoic Acid

This guide provides an in-depth technical analysis of the spectroscopic data for 2-aminodecanoic acid, a non-proteinogenic α-amino acid with a ten-carbon aliphatic side chain. The structural elucidation of such molecules is fundamental for their application in peptide synthesis, drug development, and material science. This document is intended for researchers, scientists, and professionals in these fields, offering insights into the experimental considerations and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Molecular Profile of 2-Aminodecanoic Acid

2-Aminodecanoic acid, with the molecular formula C₁₀H₂₁NO₂, possesses a chiral center at the α-carbon, leading to the existence of (R)- and (S)-enantiomers.[1] Its structure, comprising a hydrophilic amino acid head group and a long, hydrophobic alkyl chain, imparts amphiphilic properties that are of significant interest in various research applications, from peptide modification to the development of novel biomaterials.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of 2-aminodecanoic acid in any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-aminodecanoic acid, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and experimental parameters is critical for obtaining high-quality NMR data for amino acids. Due to their zwitterionic nature, amino acids often have limited solubility in common deuterated organic solvents. Deuterated water (D₂O) or methanol-d₄ are often suitable choices. For this guide, we will consider the spectrum to be acquired in a common solvent like CDCl₃, assuming a derivatized form (e.g., esterification of the carboxylic acid) might be used to enhance solubility, or in D₂O, where the exchangeable protons of the amino and carboxyl groups will not be observed.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra of 2-aminodecanoic acid.

¹H NMR Spectral Analysis